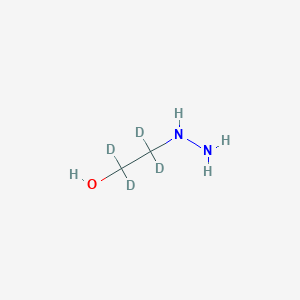
2,6-Dimethoxy-4-pentylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-pentylbenzaldehyde is an organic compound with the molecular formula C14H20O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a pentyl chain attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemical products, including cannabinoids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-pentylbenzaldehyde typically involves the alkylation of 2,6-dimethoxybenzaldehyde with a pentyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the methoxybenzaldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-4-pentylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and strong bases.
Major Products Formed
Oxidation: 2,6-Dimethoxy-4-pentylbenzoic acid.
Reduction: 2,6-Dimethoxy-4-pentylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-pentylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-pentylbenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other bioactive molecules, influencing biological processes through its metabolites. The specific pathways and targets depend on the context of its use and the nature of the derived compounds .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxybenzaldehyde: Lacks the pentyl chain, making it less hydrophobic.
4-Pentylbenzaldehyde: Lacks the methoxy groups, affecting its reactivity and solubility
Uniqueness
2,6-Dimethoxy-4-pentylbenzaldehyde is unique due to the combination of methoxy groups and a pentyl chain, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2,6-dimethoxy-4-pentylbenzaldehyde |
InChI |
InChI=1S/C14H20O3/c1-4-5-6-7-11-8-13(16-2)12(10-15)14(9-11)17-3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
PALYYMRQTYEEHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1)OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)


![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)





